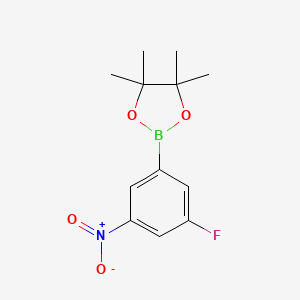

2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Structure and Isomerism

The molecular structure of 2-(3-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a boron atom coordinated within a 1,3,2-dioxaborolane ring. The boron center adopts a tetrahedral geometry, bonded to two oxygen atoms from the pinacol-derived diol and the aryl group at the 2-position. The 3-fluoro-5-nitrophenyl substituent introduces electron-withdrawing effects due to the nitro (-NO$$_2$$) and fluorine groups, which influence the compound’s electronic distribution and reactivity.

Crystallographic studies of analogous dioxaborolanes suggest that the tetramethyl groups on the dioxaborolane ring create steric hindrance, stabilizing the boron-oxygen bonds and preventing hydrolysis under ambient conditions. While configurational isomerism (e.g., Z/E isomerism) is observed in related benzimidamide derivatives, this compound’s rigid dioxaborolane framework and fixed substitution pattern on the phenyl ring limit stereoisomerism. However, rotational isomerism may arise from restricted rotation around the boron-aryl bond, though this has not been experimentally characterized for this specific derivative.

| Structural Feature | Description |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{15}\text{BFNO}_4 $$ |

| Molecular Weight | 267.06 g/mol |

| Boron Coordination | Tetrahedral (sp$$^3$$) |

| Key Substituents | 3-Fluoro-5-nitrophenyl, tetramethyl-dioxaborolane |

| Steric Effects | High (due to tetramethyl groups) |

Properties

IUPAC Name |

2-(3-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBJFSWEKLWHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 710348-94-0) is a boron-containing compound with potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on diverse research findings and case studies.

- Molecular Formula : C₁₂H₁₅BFNO₄

- Molecular Weight : 267.06 g/mol

- CAS Number : 710348-94-0

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron coordination chemistry. Boron compounds are known to inhibit various enzymes and can modulate biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of dioxaborolane derivatives. The compound has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Study 1: Antibacterial Efficacy

A study conducted by researchers at a leading pharmaceutical institution examined the antibacterial efficacy of several boron-containing compounds, including this compound. The results indicated that this compound effectively inhibited the growth of multidrug-resistant strains of Acinetobacter baumannii , a major concern in clinical settings. The mechanism was linked to the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Study 2: Cytotoxicity Assessment

In another investigation assessing cytotoxicity against human cancer cell lines, the compound demonstrated selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. This suggests potential as an anticancer agent. The study utilized flow cytometry to analyze apoptosis rates and found that the compound induced significant apoptotic cell death in treated cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its therapeutic application. Preliminary assessments indicate moderate absorption and distribution in biological systems with minimal toxicity at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

2-(5-Chloro-2-methylphenyl) and 2-(2-Chloro-5-methylphenyl) isomers

- Molecular Formula : C₁₃H₁₇BClO₂ (both isomers).

- Key Differences :

- The a-isomer (5-chloro-2-methylphenyl) and b-isomer (2-chloro-5-methylphenyl) differ in substituent positions, leading to distinct steric and electronic effects.

- Synthesis yields for these isomers are low (26% via flash chromatography), suggesting challenges in regioselective synthesis compared to the target compound .

2-(4-Fluoro-2-nitrophenyl)- and 2-(5-Fluoro-2-nitrophenyl)- Derivatives

- Examples :

- Comparison :

- The 3-fluoro-5-nitro substitution in the target compound provides a para-directing nitro group, enhancing electrophilic aromatic substitution reactivity compared to ortho-substituted analogs.

- Ortho-substituted derivatives (e.g., PN-5187) exhibit reduced stability due to steric hindrance near the boron atom .

Electron-Withdrawing Group (EWG) Modifications

Nitro- and Trifluoromethyl-Substituted Analogs

- Example : 4,4,5,5-Tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane (CAS: N/A, C₁₄H₁₈BFO₂, MW 313.25) .

- Comparison :

Methoxy and Chloro Substituents

- Example: 2-(3-Chloro-2-methoxy-5-nitrophenyl)- derivative (CAS: N/A, C₁₃H₁₇BClNO₅, MW 313.54) .

- Comparison :

Data Tables

Table 1: Key Physical and Chemical Properties

Table 2: Reactivity in Suzuki-Miyaura Couplings

*Yields vary based on substrate and catalytic system.

Preparation Methods

Directed Lithiation and Boronation

A common method involves the lithiation of a suitably substituted aryl precursor (e.g., 3-fluoro-5-nitrohalobenzene) using a strong base such as n-butyllithium at low temperatures (typically –78 °C to –100 °C) to generate the aryl lithium intermediate. This intermediate is then reacted with a boron electrophile, such as trimethyl borate, to form the arylboronic acid after acidic workup.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | n-Butyllithium, THF, –100 °C | Slow addition to control temperature |

| Boronation | Trimethyl borate, –100 °C | Quench with 5 N HCl at –100 °C |

| Workup | Extraction with diethyl ether, drying over MgSO4 | Yields crude boronic acid |

This method yields the boronic acid intermediate as a syrup or solid, which can be directly used for esterification.

Formation of Pinacol Boronate Ester

The crude boronic acid is reacted with pinacol in the presence of a drying agent such as anhydrous magnesium sulfate in an inert atmosphere (argon) to form the pinacol boronate ester. This reaction typically proceeds at room temperature over 16 hours.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Pinacol, MgSO4, dry CH2Cl2, room temperature, 16 h | Stirred under argon |

| Purification | Filtration over Celite, concentration under reduced pressure | Distillation under vacuum to purify |

The product is isolated as a colorless liquid or low melting solid after vacuum distillation, with yields around 89%.

Alternative Borylation Methods

Direct borylation of aromatic rings using transition-metal catalysis (e.g., Pd-catalyzed Miyaura borylation) can also be employed, where aryl halides are converted to aryl boronate esters using bis(pinacolato)diboron under mild conditions. However, specific literature detailing this method for this compound is limited in the provided sources.

Detailed Research Findings and Data

The most comprehensive preparation method documented involves a three-step synthesis of related pinacol boronate esters, which can be adapted for the target compound by substituent modification:

| Step | Reaction Description | Yield (%) | Key Observations |

|---|---|---|---|

| 1 | Lithiation of aryl halide and boronation | Quantitative (crude) | Requires strict low temperature control (-100 °C) |

| 2 | Esterification with pinacol | 89 | Product purified by vacuum distillation |

| 3 | Optional halogen exchange or further functionalization | Up to 95 | Purification by recrystallization possible |

These steps were adapted from a detailed procedure for similar boronate esters, emphasizing the importance of inert atmosphere, anhydrous conditions, and temperature control to achieve high purity and yield.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation and Boronation | n-BuLi, THF, –100 °C; B(OMe)3; HCl quench | Arylboronic acid (crude) | ~100 | Requires cryogenic conditions |

| Esterification | Pinacol, MgSO4, CH2Cl2, RT, 16 h | Pinacol boronate ester | 89 | Purified by filtration, distillation |

| Purification | Vacuum distillation | Pure ester | - | Colorless liquid/solid |

Q & A

Q. What are the key synthetic routes for preparing 2-(3-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via a two-step process:

Borylation of the aryl precursor : A fluorinated nitroaryl halide (e.g., 3-fluoro-5-nitroiodobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Purification : Flash column chromatography with hexane/ethyl acetate gradients (e.g., 25:1 ratio) is used to isolate the product, achieving yields up to 85% .

Methodological Insight : Optimize reaction conditions (e.g., solvent, catalyst loading) to minimize side products like regioisomers, which can arise due to competing C–H borylation pathways .

Q. How can NMR spectroscopy be used to characterize this compound, and what challenges arise?

Key NMR Data :

- ¹H NMR : Aromatic protons appear as doublets (δ 8.2–8.5 ppm) due to fluorine coupling (J = 8–10 Hz).

- ¹³C NMR : The boron-bound carbon is typically absent due to quadrupolar broadening, a common issue in boron-containing compounds .

Challenge : Fluorine and nitro groups create complex splitting patterns. Use high-field NMR (≥400 MHz) and decoupling techniques to resolve signals.

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane group acts as a stable boronic ester, enabling aryl-aryl bond formation. For example, coupling with aryl halides under Pd catalysis yields biaryls, critical in drug discovery and materials science . Experimental Tip : Pre-activate the boronic ester with a mild base (e.g., K₂CO₃) to enhance reactivity in aqueous conditions .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro-5-nitro substituents influence reactivity in cross-coupling?

The electron-withdrawing nitro group deactivates the aromatic ring, slowing transmetalation but improving regioselectivity. The fluorine substituent enhances stability against protodeboronation. Data Contradiction : Some studies report reduced yields when nitro groups are ortho to boron, while others observe no steric hindrance. This discrepancy may arise from solvent polarity effects (e.g., THF vs. DMF) .

Q. What strategies resolve regioisomeric byproducts during synthesis?

Issue : Competing C–H borylation can yield isomers (e.g., 2-fluoro-4-nitrophenyl derivatives). Solution :

Q. How do catalytic systems affect the compound’s reactivity in non-traditional coupling reactions?

Recent studies show that Earth-abundant metal catalysts (e.g., Co or Ni) can replace Pd in cross-electrophile couplings. For example, electrochemical methods enable alkyl-aryl couplings with this boronic ester, expanding its utility in C–C bond formation .

Methodological Challenges and Solutions

Q. How to address solubility issues in catalytic applications?

Problem : The compound’s lipophilic pinacol ester group limits solubility in polar solvents. Workaround :

Q. What analytical techniques complement NMR for structural validation?

- IR Spectroscopy : Confirm the B–O bond stretch (~1,350 cm⁻¹) and nitro group (~1,520 cm⁻¹).

- HRMS : Use ESI(+) mode with sodium adducts ([M+Na]⁺) for accurate mass determination .

Applications in Advanced Research

Q. Can this compound be used in radical-involved reactions?

Yes! The nitro group stabilizes radicals, enabling applications in:

Q. What are its potential applications in materials science?

The fluorinated nitroaryl group enhances thermal stability and electron-deficient character, making it suitable for:

- Organic semiconductors : As a building block for n-type materials.

- Metal-organic frameworks (MOFs) : Functionalize nodes for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.